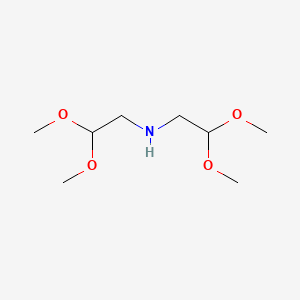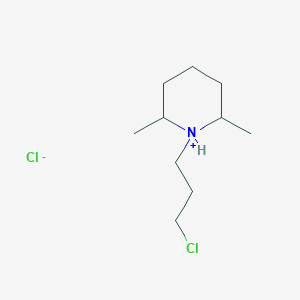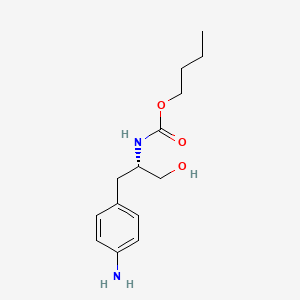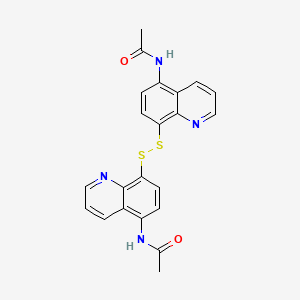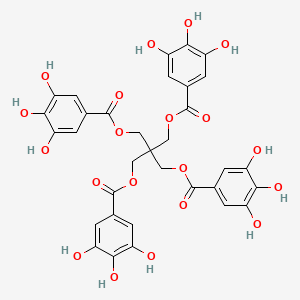
Pentaerythrityl tallate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentaerythrityl tallate is an ester derived from pentaerythritol and tall oil fatty acids. It is primarily used as a lubricant and plasticizer in various industrial applications. The compound is known for its excellent thermal stability, lubricity, and biodegradability, making it a valuable component in many formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentaerythrityl tallate is synthesized through an esterification reaction between pentaerythritol and tall oil fatty acids. The reaction typically involves heating the reactants in the presence of a catalyst, such as zinc oxide, to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 180-220°C and removing water formed during the reaction to drive the equilibrium towards ester formation .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactors where pentaerythritol and tall oil fatty acids are continuously fed into the reactor. The reaction is carried out under controlled temperature and pressure conditions, and the product is purified through distillation or filtration to remove any unreacted materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Pentaerythrityl tallate primarily undergoes esterification and hydrolysis reactions. It is relatively stable under normal conditions but can be hydrolyzed in the presence of strong acids or bases.
Common Reagents and Conditions
Esterification: Pentaerythritol and tall oil fatty acids in the presence of a catalyst like zinc oxide at 180-220°C.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.
Major Products
Esterification: this compound.
Hydrolysis: Pentaerythritol and tall oil fatty acids.
Scientific Research Applications
Pentaerythrityl tallate has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.
Biology: Investigated for its biodegradability and potential use in environmentally friendly lubricants.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.
Mechanism of Action
Pentaerythrityl tallate exerts its effects primarily through its physical properties rather than specific molecular interactions. Its lubricity and thermal stability are due to the long-chain fatty acids from tall oil, which provide a protective layer on surfaces, reducing friction and wear. The ester bonds in this compound contribute to its stability and resistance to thermal degradation .
Comparison with Similar Compounds
Similar Compounds
Pentaerythrityl tetranitrate: An explosive compound with different applications.
Pentaerythritol tetrastearate: Used as a lubricant and plasticizer with similar properties but different fatty acid composition.
Trimethylolpropane triester: Another ester used as a lubricant and plasticizer with comparable thermal stability and lubricity.
Uniqueness
Pentaerythrityl tallate is unique due to its combination of pentaerythritol and tall oil fatty acids, providing a balance of biodegradability, thermal stability, and lubricity. This makes it particularly valuable in applications where environmental impact and performance are critical considerations .
Properties
Molecular Formula |
C33H28O20 |
|---|---|
Molecular Weight |
744.6 g/mol |
IUPAC Name |
[3-(3,4,5-trihydroxybenzoyl)oxy-2,2-bis[(3,4,5-trihydroxybenzoyl)oxymethyl]propyl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C33H28O20/c34-17-1-13(2-18(35)25(17)42)29(46)50-9-33(10-51-30(47)14-3-19(36)26(43)20(37)4-14,11-52-31(48)15-5-21(38)27(44)22(39)6-15)12-53-32(49)16-7-23(40)28(45)24(41)8-16/h1-8,34-45H,9-12H2 |
InChI Key |
HGDPOYPVKKZJTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OCC(COC(=O)C2=CC(=C(C(=C2)O)O)O)(COC(=O)C3=CC(=C(C(=C3)O)O)O)COC(=O)C4=CC(=C(C(=C4)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



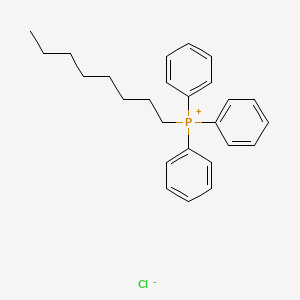
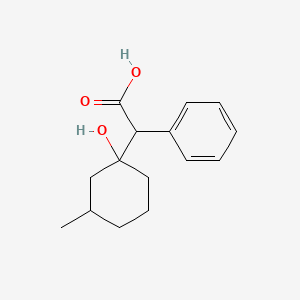
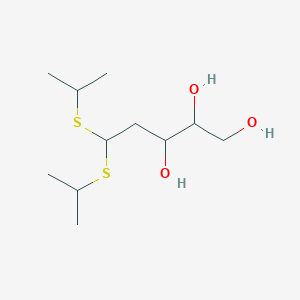
![Phosphonic acid, [1-[(1-methylethylidene)amino]ethyl]-, bis(trimethylsilyl) ester](/img/structure/B13810865.png)
![2-[[2-(Propanoylamino)benzoyl]amino]benzoic acid](/img/structure/B13810867.png)
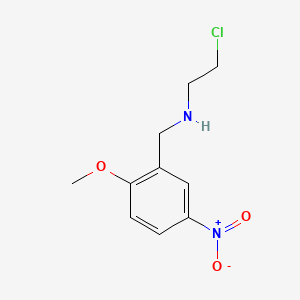
![1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one](/img/structure/B13810875.png)
